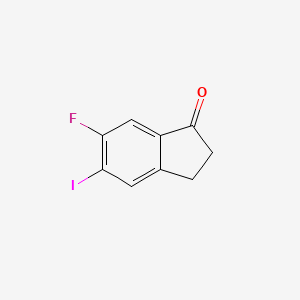

6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6FIO |

|---|---|

Molecular Weight |

276.05 g/mol |

IUPAC Name |

6-fluoro-5-iodo-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C9H6FIO/c10-7-4-6-5(3-8(7)11)1-2-9(6)12/h3-4H,1-2H2 |

InChI Key |

VWXXZGKPJGOTQO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)C2=CC(=C(C=C21)I)F |

Origin of Product |

United States |

Intramolecular Cyclization of a Pre Substituted Phenylpropionic Acid

A primary and reliable method for constructing substituted 1-indanones is the intramolecular Friedel-Crafts acylation of a 3-arylpropionic acid. nih.govbeilstein-journals.org To obtain the 6-fluoro-5-iodo-1-indanone, the logical starting material would be 3-(3-fluoro-4-iodophenyl)propanoic acid. In this precursor, the substitution pattern is already established. The critical step is the ring-closing reaction, which must occur at the C-2 position of the phenyl ring (ortho to the fluorine) to yield the desired indanone.

The regiochemical outcome of this cyclization is governed by the electronic properties of the substituents. The fluorine atom is an ortho-, para- director, while the iodine atom is also an ortho-, para- director. youtube.comunizin.org The cyclization is directed to the position that is ortho to the fluorine atom, which is activated towards electrophilic attack, leading to the formation of the 6-fluoro-5-iodo isomer. The choice of cyclizing agent, such as polyphosphoric acid (PPA) or strong acids, can be crucial, as reaction conditions have been shown to influence regioselectivity in the synthesis of other electron-rich indanones. rug.nl

Chemical Reactivity and Transformations of 6 Fluoro 5 Iodo 2,3 Dihydro 1h Inden 1 One

Transformations at the Ketone Functionality

The carbonyl group at the 1-position is a key site for nucleophilic addition and condensation reactions, allowing for the conversion of the ketone into a variety of other functional groups.

The carbonyl group of 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one can be readily reduced to a secondary alcohol, yielding 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-ol. This transformation is typically accomplished using hydride-based reducing agents. Sodium borohydride (NaBH₄) is a commonly used reagent for this purpose due to its mild nature and high chemoselectivity for aldehydes and ketones. masterorganicchemistry.com The reaction is generally carried out in a protic solvent such as methanol (B129727) or ethanol, where the hydride ion (H⁻) attacks the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate by the solvent.

| Reagent | Solvent | Product | Description |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol (MeOH) or Ethanol (EtOH) | 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-ol | A standard, mild reduction of the ketone to a secondary alcohol. |

| Lithium Aluminium Hydride (LiAlH₄) | Tetrahydrofuran (THF) or Diethyl ether (Et₂O) | 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-ol | A more powerful reducing agent, used under anhydrous conditions, also effective for this transformation. |

The ketone functionality serves as an electrophilic site for carbon-carbon bond-forming reactions, enabling significant structural modifications.

The Wittig reaction provides a reliable method for converting the carbonyl group into an alkene. wikipedia.orgdalalinstitute.com This reaction involves a triphenyl phosphonium ylide, also known as a Wittig reagent. For instance, reacting this compound with methylenetriphenylphosphorane (Ph₃P=CH₂) would replace the carbonyl oxygen with a methylene (B1212753) group, yielding 6-fluoro-5-iodo-1-methylene-2,3-dihydro-1H-indene. The reaction proceeds through a betaine or oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine oxide. nih.gov

The Knoevenagel condensation is another key transformation, involving the reaction of the ketone with an active methylene compound in the presence of a basic catalyst like piperidine or an ammonium salt. wikipedia.orgsigmaaldrich.com Active methylene compounds, such as malononitrile or diethyl malonate, possess acidic protons flanked by two electron-withdrawing groups. The reaction results in the formation of a new carbon-carbon double bond, typically yielding an α,β-unsaturated product after dehydration. pearson.comresearchgate.net

| Reaction Type | Reagent(s) | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Wittig Reaction | Methyltriphenylphosphonium bromide + Strong Base (e.g., n-BuLi) | Anhydrous THF | Exocyclic alkene (1-methylene derivative) |

| Knoevenagel Condensation | Malononitrile (CH₂(CN)₂) | Piperidine, Ethanol, Reflux | α,β-Unsaturated dinitrile |

| Knoevenagel Condensation | Diethyl malonate (CH₂(COOEt)₂) | Piperidine, Acetic Acid, Benzene (B151609), Reflux | α,β-Unsaturated diester |

Reactions on the Five-Membered Ring

The protons on the carbon atoms adjacent to the carbonyl group (α-protons) are acidic and can be removed by a base to form an enolate, which can then act as a nucleophile in various reactions.

The position alpha to the carbonyl group (C-2) is susceptible to electrophilic halogenation. fiveable.me This reaction can be performed under either acidic or basic conditions. In an acidic medium, such as acetic acid, the ketone tautomerizes to its enol form. masterorganicchemistry.com This enol is nucleophilic and reacts with an electrophilic halogen source, like molecular bromine (Br₂), to introduce a halogen atom at the α-position. youtube.comyoutube.com This reaction typically results in the monosubstituted product, 2-bromo-6-fluoro-5-iodo-2,3-dihydro-1H-inden-1-one, as the introduction of an electron-withdrawing halogen deactivates the product towards further halogenation under acidic conditions.

| Reagent | Conditions | Product | Mechanism Intermediate |

|---|---|---|---|

| Bromine (Br₂) | Acetic Acid (AcOH) | 2-Bromo-6-fluoro-5-iodo-2,3-dihydro-1H-inden-1-one | Enol |

| N-Bromosuccinimide (NBS) | Acid catalyst (e.g., HBr) | 2-Bromo-6-fluoro-5-iodo-2,3-dihydro-1H-inden-1-one | Enol |

The resulting α-bromo ketone is a valuable synthetic intermediate itself, as the bromine atom can be displaced in Sₙ2 reactions. libretexts.org

Functionalization at the C-2 position is commonly achieved via the formation of an enolate intermediate. nih.gov Treatment of the indanone with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) generates the enolate, which can then be reacted with various electrophiles. For example, alkylation can be achieved by adding an alkyl halide (e.g., methyl iodide or allyl bromide), which undergoes an Sₙ2 reaction with the enolate to form a new carbon-carbon bond at the C-2 position. nih.gov

Functionalization at the C-3 position is less direct but can be achieved through multi-step sequences, often involving conjugate addition reactions to an α,β-unsaturated indanone precursor. organic-chemistry.org

| Base | Electrophile | Product Type | Description |

|---|---|---|---|

| Lithium diisopropylamide (LDA) | Methyl Iodide (CH₃I) | 2-Methyl-6-fluoro-5-iodo-2,3-dihydro-1H-inden-1-one | Alpha-alkylation of the ketone. |

| Sodium Ethoxide (NaOEt) | Allyl Bromide (CH₂=CHCH₂Br) | 2-Allyl-6-fluoro-5-iodo-2,3-dihydro-1H-inden-1-one | Alpha-allylation via enolate intermediate. |

Reactivity of the Halogen Substituents

The aromatic ring of this compound features two different halogen substituents, offering opportunities for selective functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. A significant difference in reactivity exists between the carbon-iodine and carbon-fluorine bonds. The C-I bond is much weaker and more susceptible to oxidative addition to a low-valent metal catalyst (like palladium(0)) than the strong C-F bond. This chemoselectivity allows for reactions to occur exclusively at the iodo-substituted position.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming new carbon-carbon bonds. mdpi.com The iodo group at the C-5 position can be selectively coupled with a variety of organoboron reagents, such as arylboronic acids or their esters, in the presence of a palladium catalyst and a base. researchgate.netorganic-chemistry.org This allows for the synthesis of 5-aryl or 5-vinyl derivatives while leaving the fluoro substituent untouched.

Buchwald-Hartwig Amination: This is another palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. researchgate.net Aryl iodides are excellent substrates for this transformation, reacting with primary or secondary amines in the presence of a palladium catalyst, a suitable phosphine ligand, and a base to yield the corresponding N-arylated products. mit.eduacs.orgnih.gov This allows for the selective introduction of an amino group at the C-5 position.

The C-F bond is generally unreactive under these conditions, although its high electronegativity influences the electronic properties of the aromatic ring. quora.com

| Reaction Type | Coupling Partner | Catalyst System | Base | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Phenylboronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂ + Ligand | Na₂CO₃ or K₃PO₄ | 6-Fluoro-5-phenyl-2,3-dihydro-1H-inden-1-one |

| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃ + BINAP | NaOt-Bu or Cs₂CO₃ | 6-Fluoro-5-(morpholin-4-yl)-2,3-dihydro-1H-inden-1-one |

Spectroscopic and Structural Elucidation Techniques for 6 Fluoro 5 Iodo 2,3 Dihydro 1h Inden 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of an organic molecule. Through various NMR experiments, it is possible to map out the connectivity and spatial relationships of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one, the ¹H NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

The two methylene (B1212753) groups (-CH₂-) at positions 2 and 3 of the indanone ring would each give rise to a triplet signal, due to coupling with the adjacent methylene group. The protons at position 2, being adjacent to the carbonyl group, are expected to resonate at a lower field (further downfield) compared to the protons at position 3.

The aromatic region would display two signals corresponding to the two protons on the benzene (B151609) ring. The substitution pattern (fluorine at position 6 and iodine at position 5) would influence the chemical shifts and coupling patterns of these aromatic protons.

Expected ¹H NMR Data

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| H-2 | 3.0 - 3.3 | Triplet |

| H-3 | 2.7 - 3.0 | Triplet |

| Aromatic H | 7.5 - 8.0 | Doublet |

Note: The table presents expected values based on the chemical structure and typical ranges for similar compounds.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. For this compound, nine distinct carbon signals are anticipated.

The carbonyl carbon (C=O) at position 1 would be the most downfield signal, typically appearing in the range of 190-200 ppm. The carbon atoms of the benzene ring would produce signals in the aromatic region (120-160 ppm), with the carbons directly bonded to the fluorine and iodine atoms showing characteristic shifts due to the electronic effects of these halogens. The two aliphatic methylene carbons at positions 2 and 3 would appear at higher fields (more upfield).

Expected ¹³C NMR Data

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C-1 (C=O) | 195 - 205 |

| Aromatic C | 120 - 160 |

| C-2 (-CH₂-) | 35 - 45 |

Note: The table presents expected values based on the chemical structure and typical ranges for similar compounds.

Fluorine-19 NMR (¹⁹F NMR) is a specialized technique that is highly sensitive to the presence and environment of fluorine atoms in a molecule. For this compound, the ¹⁹F NMR spectrum would be expected to show a single signal, as there is only one fluorine atom in the structure. The chemical shift of this signal would be indicative of its position on the aromatic ring and its electronic environment.

Two-dimensional (2D) NMR techniques are crucial for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment would show correlations between protons that are coupled to each other. For this compound, a cross-peak between the signals of the H-2 and H-3 protons would confirm their adjacency.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. nih.gov It would be used to definitively assign the proton signals to their corresponding carbon atoms in the indanone structure. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons that are separated by two or three bonds. spectrabase.com HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the different fragments of the molecule. spectrabase.com For instance, correlations from the H-2 protons to the carbonyl carbon (C-1) would be expected.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and the elemental composition of a compound, as well as structural details based on its fragmentation patterns.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation of the molecule. The resulting fragmentation pattern is a characteristic fingerprint of the compound.

For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to the exact mass of the molecule. The fragmentation pattern would likely involve the loss of small molecules or radicals, such as CO, I, and F. The relative abundance of the fragment ions can provide valuable clues about the stability of different parts of the molecule.

Expected Fragmentation Data in EI-MS

| m/z (mass-to-charge ratio) | Possible Fragment Identity |

|---|---|

| 290 | Molecular Ion [M]⁺ |

| 262 | [M - CO]⁺ |

| 163 | [M - I]⁺ |

Note: The table presents expected fragmentation patterns based on the chemical structure.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is ideal for analyzing polar molecules like ketones, as it typically produces intact molecular ions with minimal fragmentation. wikipedia.orgnih.gov For this compound, analysis in positive ion mode is expected to yield the protonated molecule, [M+H]⁺.

Given the molecular formula C₉H₆FIO, the nominal mass is calculated to be 276 Da. Therefore, the primary ion observed in the ESI-MS spectrum would be at a mass-to-charge ratio (m/z) of 277. This peak would serve as the precursor ion for further structural analysis using tandem mass spectrometry.

Table 1: Predicted ESI-MS Data for this compound

| Predicted Ion | Molecular Formula of Ion | Expected m/z (Nominal Mass) |

|---|

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique used to establish the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. wikipedia.orgnationalmaglab.org For this compound, the protonated molecule [M+H]⁺ at m/z 277 would be isolated and subjected to collision-induced dissociation (CID).

The fragmentation pattern is predicted based on the known fragmentation behaviors of halogenated aromatic ketones. jove.combohrium.com The most probable fragmentation pathways would involve the loss of the iodine atom, which is the most labile substituent, and the characteristic loss of a neutral carbon monoxide (CO) molecule from the indanone core.

Key predicted fragmentation pathways include:

Loss of an iodine radical (•I): This would lead to a major fragment ion at m/z 150.

Loss of neutral hydrogen iodide (HI): This would produce a fragment ion at m/z 149.

Loss of neutral carbon monoxide (CO): The elimination of the carbonyl group would result in a fragment ion at m/z 249.

Sequential fragmentation: The fragment at m/z 150 could further lose CO to produce a fragment at m/z 122.

The unique pattern of these product ions provides a structural fingerprint, confirming the connectivity of the atoms within the molecule.

Table 2: Predicted MS/MS Fragmentation Data for the [M+H]⁺ Ion (m/z 277)

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss |

|---|---|---|

| 277 | 249 | CO |

| 277 | 150 | •I |

| 277 | 149 | HI |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of an ion, often to within a few parts per million (ppm). researchgate.netyoutube.com This precision allows for the unambiguous determination of a molecule's elemental composition from its exact mass, distinguishing it from other molecules with the same nominal mass. nih.gov

For this compound, the theoretical exact mass of the protonated molecule [C₉H₇FIO]⁺ can be calculated by summing the monoisotopic masses of its constituent atoms. This calculated value serves as a benchmark for experimental HRMS measurements.

Table 3: Predicted HRMS Data for this compound

| Ion Formula | Calculated Monoisotopic Mass (Da) |

|---|

Calculation based on the most abundant isotopes: C (12.000000), H (1.007825), F (18.998403), I (126.904473), O (15.994915). missouri.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. pressbooks.pubmaricopa.edu The IR spectrum of this compound is expected to show several characteristic absorption bands corresponding to its key structural features.

Table 4: Predicted Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Aryl Ketone) | Stretch | ~1715-1690 | Strong |

| Aromatic C=C | Stretch | ~1600-1450 (multiple bands) | Medium to Weak |

| Aromatic C-H | Stretch | ~3100-3000 | Medium to Weak |

| Aliphatic C-H | Stretch | ~2960-2850 | Medium |

| C-F | Stretch | ~1250-1100 | Strong |

Chromatographic Methods for Purity Assessment and Separation (e.g., GC-MS, LC-MS)

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts. When coupled with mass spectrometry, they provide a powerful tool for both purity assessment and confirmation of identity. creative-proteomics.com

Liquid Chromatography-Mass Spectrometry (LC-MS): Due to the polarity imparted by the ketone and fluorine atom, LC-MS is a highly suitable method for the analysis of this compound. acs.orgnih.gov A reversed-phase column (e.g., C18) with a gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be expected to provide good separation. The eluting peak corresponding to the compound would be identified by its retention time and confirmed by its mass spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS): The applicability of GC-MS depends on the volatility and thermal stability of the compound. nih.govthermofisher.com While indanone itself is amenable to GC analysis, the increased molecular weight from the iodine and fluorine substituents may require higher temperatures. If the compound is sufficiently volatile and does not degrade in the injector or column, GC-MS can offer high-resolution separation. A non-polar or mid-polarity capillary column would likely be employed. This method is highly effective for detecting and quantifying volatile or semi-volatile impurities. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. azolifesciences.comcreativebiomart.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a precise model of the electron density, which reveals the exact positions of atoms. youtube.comnumberanalytics.com

As of now, a crystal structure for this compound is not available in public databases. However, were a suitable single crystal to be grown and analyzed, this technique would provide unambiguous confirmation of the molecular structure. Specifically, it would determine:

The precise bond lengths and angles of all atoms.

The planarity of the fused ring system.

The exact substitution pattern on the aromatic ring, confirming the relative positions of the fluorine and iodine atoms.

The intermolecular interactions (e.g., hydrogen bonding, halogen bonding) that dictate the crystal packing in the solid state.

This level of detail is unparalleled by other analytical methods and represents the gold standard for structural proof.

Advanced Applications in Organic Synthesis

6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one as a Versatile Synthetic Intermediate

This compound has emerged as a critical building block in organic chemistry. Its utility stems from the presence of the indanone core, a common motif in biologically active molecules and natural products, combined with the distinct reactivity of its halogen substituents. guidechem.com The indanone structure itself is a precursor to a wide array of pharmaceuticals, including treatments for Alzheimer's disease and cancer. guidechem.combeilstein-journals.org

The rigid, bicyclic structure of this compound serves as an excellent starting point for the synthesis of more complex, multi-ring systems. One notable application is in the construction of fluorinated polycyclic aromatic hydrocarbons (PAHs). beilstein-journals.org A general strategy involves the intramolecular Friedel-Crafts acylation of a suitably substituted phenylpropanoic acid to form the indanone ring, which then undergoes further cyclization reactions to build the extended aromatic system. beilstein-journals.orgresearchgate.net

For instance, a synthetic methodology could involve the transformation of the indanone into an intermediate that can undergo a TiCl₄-mediated cyclization, leading to the formation of fluorinated PAHs. beilstein-journals.org The presence of the fluorine atom is particularly significant as fluorinated organic compounds often exhibit unique biological properties. beilstein-journals.org

Table 1: Key Reactions in the Synthesis of Polycyclic Systems from Indanone Intermediates

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Intramolecular Friedel-Crafts Acylation | AlCl₃, CH₂Cl₂ | 1-Indanone (B140024) | beilstein-journals.org |

The 1-indanone framework is a privileged scaffold in medicinal chemistry, and this compound is a valuable precursor for creating a diverse library of derivatives. beilstein-journals.orgresearchgate.net The carbonyl group and the activated aromatic ring allow for a wide range of chemical modifications.

Derivatives of 1-indanone have shown a broad spectrum of biological activities, including:

Antiviral and antibacterial agents beilstein-journals.org

Anticancer drugs beilstein-journals.org

Agents for the treatment of Alzheimer's disease beilstein-journals.org

Cardiovascular drugs beilstein-journals.org

Insecticides, fungicides, and herbicides beilstein-journals.org

The synthesis of these derivatives often involves reactions at the C2 position, such as the formation of 2-benzylidene-1-indanones, which have demonstrated potent cytotoxicity against various human cancer cell lines. beilstein-journals.org Furthermore, the core structure can be modified to produce compounds like N-methyl-N-n-propyl-2-amino-5-fluoro-6-hydroxy-1-phenyl-2,3-dihydro-1H-indene, which has been studied for its potential as a dopamine (B1211576) D2-like receptor agonist. nih.gov

Strategies for Late-Stage Functionalization utilizing Halogen Moieties

A key feature of this compound is the presence of two different halogen atoms, which allows for selective, late-stage functionalization. The carbon-iodine bond is significantly weaker than the carbon-fluorine bond, enabling chemoselective reactions that target the iodine atom while leaving the fluorine atom intact.

This differential reactivity is highly advantageous in multi-step syntheses. For example, the iodo group can readily participate in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, to introduce new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern drug discovery and materials science.

Conversely, the more robust fluoro group can be retained throughout a synthetic sequence to impart desirable properties to the final molecule, such as increased metabolic stability and enhanced binding affinity to biological targets. In some cases, aryne-mediated fluorination can be achieved through a desilylation-halide elimination-fluoride addition process, highlighting advanced methods for manipulating halogenated aromatics. researchgate.net Organometallic strategies, including deprotonation-promoted halogen migrations and halogen-metal interconversions, provide further tools for precise functionalization. researchgate.net

Table 2: Potential Late-Stage Functionalization Reactions

| Reaction Type | Target Halogen | Typical Reagents | Potential Outcome | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Iodine | Pd catalyst, boronic acid/ester | Aryl or vinyl group introduction | ijper.org |

| Buchwald-Hartwig Amination | Iodine | Pd catalyst, amine | Introduction of nitrogen-based functional groups | researchgate.net |

Implementation of Green Chemistry Principles in Synthesis and Transformation

The principles of green chemistry are increasingly being applied to the synthesis and modification of complex molecules like this compound. The goal is to develop more sustainable chemical processes that minimize waste, reduce energy consumption, and use less hazardous substances. ijper.org

One green approach to the synthesis of the 1-indanone core is the use of microwave-assisted intramolecular Friedel-Crafts acylation. beilstein-journals.org This method can significantly reduce reaction times and improve yields compared to conventional heating. Furthermore, conducting these reactions in triflate-anion-containing ionic liquids allows for the recovery and reuse of the metal triflate catalyst, which aligns with the green chemistry principle of catalysis over stoichiometric reagents. beilstein-journals.orgijper.org

The use of water as a solvent in organic reactions is another key aspect of green chemistry. ijper.org While not always feasible for all transformations involving this compound, research into developing water-tolerant catalytic systems is ongoing. The pharmaceutical and fine chemical industries traditionally have high E-factors (a measure of waste produced per kilogram of product), underscoring the importance of adopting greener synthetic routes. ijper.org By focusing on atom economy, using safer solvents, and designing energy-efficient processes, the environmental impact of producing and utilizing this versatile intermediate can be significantly reduced. ijper.org

Q & A

Q. What are the common synthetic routes for 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one?

The synthesis typically involves halogenation and functional group manipulation. A general approach includes:

- Fluorination : Electrophilic fluorination at the 6-position using agents like Selectfluor™ under controlled pH conditions.

- Iodination : Direct iodination at the 5-position via electrophilic substitution with iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid .

- Cyclization : Formation of the dihydroindenone core via acid-catalyzed cyclization of substituted precursors.

Key considerations : Steric hindrance from the iodine substituent may necessitate prolonged reaction times or elevated temperatures. Purity is confirmed via HPLC and NMR.

Q. What spectroscopic techniques are recommended for structural characterization?

- NMR : and NMR (with DEPT-135) resolve the dihydroindenone core and substituent positions. Fluorine () NMR confirms the fluoro group’s electronic environment .

- X-ray crystallography : For unambiguous stereochemical assignment, SHELX software (e.g., SHELXL) is used for refinement .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., iodine’s distinct peak) .

Advanced Research Questions

Q. How does the iodine substituent at position 5 influence reactivity in cross-coupling reactions compared to bromine/chlorine analogs?

The iodine atom enhances reactivity in Suzuki-Miyaura and Ullmann couplings due to its lower bond dissociation energy (C–I: ~234 kJ/mol vs. C–Br: ~276 kJ/mol). However, steric bulk may reduce efficiency. Comparative reactivity table :

| Halogen (X) | Bond Energy (kJ/mol) | Typical Coupling Efficiency |

|---|---|---|

| I | 234 | High (Pd-catalyzed) |

| Br | 276 | Moderate |

| Cl | 339 | Low (requires harsh conditions) |

| Data from halogen-substituted indenones (e.g., 7-bromo and 7-chloro analogs) show iodine’s superiority in catalytic turnover . |

Q. What contradictions exist in reported biological activities of fluorinated indenones, and how can they be resolved?

Studies report conflicting antimicrobial vs. anticancer efficacy. For example:

- Antimicrobial : Fluoro-methoxy derivatives (e.g., 4-Fluoro-6-methoxy-indenone) show MIC values of 2–8 µg/mL against Gram-positive bacteria .

- Anticancer : Fluorine’s electron-withdrawing effect may reduce cytotoxicity in some cell lines (e.g., IC > 50 µM in HeLa) .

Resolution strategies : - Standardize assay conditions (e.g., pH, serum content).

- Use isosteric analogs (e.g., replacing iodine with CF) to decouple electronic vs. steric effects .

Q. How can computational chemistry predict binding affinity to enzyme targets?

- Docking studies : Software like AutoDock Vina models interactions with active sites (e.g., cytochrome P450). The iodine’s van der Waals radius (~1.98 Å) may sterically hinder binding .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with activity. For example, fluorine’s σ (-0.07) vs. iodine’s (+0.18) impacts electron density .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.